molecular formula C26H52O B14446930 Hexacosan-2-one CAS No. 77327-12-9

Hexacosan-2-one

Cat. No.: B14446930
CAS No.: 77327-12-9
M. Wt: 380.7 g/mol
InChI Key: DBTWKNLFNCALDO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexacosan-2-one can be synthesized through several methods, including:

    Oxidation of Hexacosanol: One common method involves the oxidation of hexacosanol (a 26-carbon alcohol) using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of a long-chain alkane with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Hexacosan-2-one undergoes various chemical reactions, including:

    Reduction: It can be reduced to hexacosanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Further oxidation can lead to the formation of hexacosanoic acid.

    Substitution: The ketone group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form tertiary alcohols.

Common Reagents and Conditions:

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Oxidation: Jones reagent or PCC in dichloromethane.

    Substitution: Grignard reagents (RMgX) in anhydrous conditions.

Major Products Formed:

    Reduction: Hexacosanol.

    Oxidation: Hexacosanoic acid.

    Substitution: Tertiary alcohols with varying alkyl groups depending on the Grignard reagent used.

Scientific Research Applications

Hexacosan-2-one has several applications in scientific research, including:

    Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.

    Biology: Investigated for its role in biological membranes and its potential as a biomarker for certain diseases.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, lubricants, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of hexacosan-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in redox reactions, influencing cellular oxidative stress levels. It may also interact with enzymes involved in lipid metabolism, affecting the synthesis and degradation of fatty acids.

Comparison with Similar Compounds

Hexacosan-2-one can be compared with other long-chain ketones and alcohols, such as:

    Hexacosanol: A 26-carbon alcohol that can be oxidized to form this compound.

    Hexacosanoic Acid: A 26-carbon fatty acid formed by the oxidation of this compound.

    Hexacosane: A 26-carbon alkane that serves as a precursor for the synthesis of this compound.

Properties

CAS No.

77327-12-9

Molecular Formula

C26H52O

Molecular Weight

380.7 g/mol

IUPAC Name

hexacosan-2-one

InChI

InChI=1S/C26H52O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(2)27/h3-25H2,1-2H3

InChI Key

DBTWKNLFNCALDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)C

Origin of Product

United States

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